REACTION_CXSMILES
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C(=O)([O-])[O-].[Na+].[Na+].Cl.[Br:8][C:9]1[CH:10]=[N:11][CH:12]=[C:13]([F:16])[C:14]=1Cl.[NH:17]1[CH2:22][CH2:21][CH:20]([C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:19][CH2:18]1>C1(O)CCCCC1>[Br:8][C:9]1[CH:10]=[N:11][CH:12]=[C:13]([F:16])[C:14]=1[N:17]1[CH2:22][CH2:21][CH:20]([C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:19][CH2:18]1 |f:0.1.2,3.4|
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Name
|
|
Quantity
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129.8 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
137.5 g
|
Type
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reactant
|
Smiles
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Cl.BrC=1C=NC=C(C1Cl)F
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Name
|
|
Quantity
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123.8 g
|
Type
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reactant
|
Smiles
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N1CCC(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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750 mL
|
Type
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solvent
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Smiles
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C1(CCCCC1)O
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
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CUSTOM
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Details
|
stirred for 10 mins
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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A 3 L flange flask equipped with a thermometer, condensor, nitrogen line and overhead stirrer
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Type
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WASH
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Details
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rinsed in with cyclohexanol (350 mL)
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Type
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TEMPERATURE
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Details
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Mixture was heated to 120° C. internal temperature overnight (18 h)
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Duration
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18 h
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Type
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CUSTOM
|
Details
|
Reaction mixture
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Type
|
CUSTOM
|
Details
|
was removed from hotplate
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Type
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TEMPERATURE
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Details
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to cool to room temperature
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Type
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ADDITION
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Details
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Water (687.5 mL) and EtOAc (687.5 mL) were added
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Type
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CUSTOM
|
Details
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to separating funnel Additional EtOAc (1.238 L)
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Type
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ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
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CUSTOM
|
Details
|
aqueous phase was removed
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Type
|
WASH
|
Details
|
Organic phase was further washed with water (687 mL), aqueous phase
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
CUSTOM
|
Details
|
organic layer collected
|
Type
|
EXTRACTION
|
Details
|
back extracted with EtOAc (687.5 mL), aqueous layer
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
CONCENTRATION
|
Details
|
Organics concentrated in vacuo (water bath temp=60° C., vacuum down to 2 mBar)
|
Type
|
CUSTOM
|
Details
|
leaving a viscous brown oil
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=NC=C(C1N1CCC(CC1)C(=O)OC(C)(C)C)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |